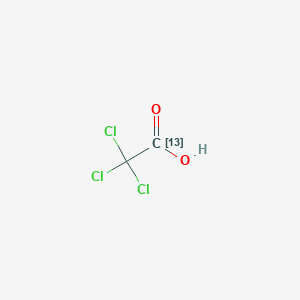

Ácido tricloroacético-1-13C

Descripción general

Descripción

Synthesis Analysis

Trichloroacetic acid has been used as an efficient catalyst in the synthesis of various organic compounds. For instance, it catalyzes the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones and their corresponding 2(1H)-thiones through a one-pot, three-component reaction under solvent-free conditions, showcasing its versatility and efficiency as a catalyst in organic synthesis (Karimi-Jaberi & Moaddeli, 2012). Similarly, its catalytic properties have been utilized in the synthesis of coumarins and 2,3-dihydroquinazolin-4(1H)-ones, highlighting its broad applicability in facilitating various chemical reactions (Karimi-Jaberi & Zarei, 2013).

Molecular Structure Analysis

The molecular structure of trichloroacetic acid has been characterized through neutron diffraction studies, revealing detailed insights into its hydrogen-bonded dimer formation and molecular dimensions. The structure is monoclinic, with specific bond lengths and angles that contribute to its chemical behavior and reactivity (Jönsson & Hamilton, 1972).

Chemical Reactions and Properties

Trichloroacetic acid participates in a variety of chemical reactions, acting as both a reactant and a catalyst. Its reactivity with different compounds, such as in the synthesis of highly functionalized piperidines, illustrates its chemical versatility and importance in synthetic chemistry (Hazeri & Fereidooni, 2015).

Physical Properties Analysis

The physical properties of trichloroacetic acid, such as its stability under various concentrations and storage conditions, have been thoroughly investigated. Studies indicate that its potency remains stable for extended periods when stored in amber glass bottles under refrigeration, which is critical for its effective use in various applications (Spinowitz & Rumsfield, 1989).

Chemical Properties Analysis

The chemical properties of trichloroacetic acid, including its binding with proteins and its behavior under different chemical environments, have been examined to understand its interactions and effects at the molecular level. For example, the binding of trichloroacetic acid by proteins has implications for its use in biological contexts, highlighting its role in protein coagulation and separation processes (Grimbleby & Ntailianas, 1961).

Aplicaciones Científicas De Investigación

Precipitación de proteínas

El ácido tricloroacético, incluyendo su variante isotópica ácido tricloroacético-1-13C, se utiliza tradicionalmente para precipitar proteínas . Esta es una técnica común en bioquímica para concentrar y desalar soluciones de proteínas.

Determinación de la concentración de proteínas

El ácido tricloroacético-1-13C se ha utilizado para determinar la concentración de proteínas mediante precipitación cuantitativa . Este método se basa en el principio de que las proteínas en solución precipitarán cuando se traten con ácido tricloroacético, y la cantidad de proteína precipitada se puede medir para determinar la concentración de proteínas.

Descalcificador y fijador en microscopía

En el campo de la microscopía, el ácido tricloroacético-1-13C se utiliza como descalcificador y fijador . Ayuda a la preservación de tejidos biológicos para su examen bajo el microscopio.

Secuenciación de proteínas

El ácido tricloroacético-1-13C se utiliza en la secuenciación de proteínas . Ayuda en el proceso de determinar la secuencia de aminoácidos de una proteína, así como la conformación que adopta la proteína y el grado en que se compleja con otras moléculas.

Detección de albúmina

El ácido tricloroacético-1-13C se utiliza para detectar albúmina , un tipo de proteína que es soluble en agua y se encuentra en el plasma sanguíneo. A menudo se mide para evaluar la función renal o el estado nutricional.

Síntesis orgánica

El ácido tricloroacético-1-13C se utiliza en la síntesis orgánica . Puede actuar como reactivo en varias reacciones químicas, contribuyendo a la síntesis de moléculas orgánicas complejas.

Estándar interno en cromatografía

El ácido tricloroacético-1-13C se utiliza como estándar interno en cromatografía . Ayuda en la determinación precisa de los ácidos haloacéticos (HAA) en el agua potable, cumpliendo con los niveles mínimos de contaminación requeridos por la EPA de EE. UU.

Investigación ambiental

El ácido tricloroacético-1-13C se puede utilizar en la investigación ambiental . Se ha encontrado como un contaminante atmosférico secundario y se consideró una razón para la disminución de los bosques de coníferas .

Mecanismo De Acción

Target of Action

Trichloroacetic acid-1-13C, an analogue of acetic acid, is a strong acid where the three hydrogen atoms of the methyl group have all been replaced by chlorine atoms . It primarily targets macromolecules including proteins, DNA, and RNA . It is used as a precipitant in clinical chemistry and biochemistry .

Mode of Action

It is known that it interacts with its targets (proteins, dna, and rna) and causes precipitation . This interaction and the resulting changes are crucial for its use in biochemistry and clinical chemistry.

Result of Action

The primary result of Trichloroacetic acid-1-13C’s action is the precipitation of macromolecules such as proteins, DNA, and RNA . This property is utilized in various biochemical and clinical chemistry applications.

Safety and Hazards

Trichloroacetic acid-1-13C is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing cancer . It is recommended to use personal protective equipment as required, do not breathe dust, and use only in well-ventilated areas .

Relevant Papers

There are numerous papers available that provide more detailed information about Trichloroacetic acid-1-13C . These papers cover a wide range of topics, including its chemical properties, uses, and potential health effects. For a more comprehensive understanding, it is recommended to review these papers.

Propiedades

IUPAC Name |

2,2,2-trichloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJBWRMUSHSURL-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565653 | |

| Record name | Trichloro(1-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173470-69-4 | |

| Record name | Trichloro(1-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 173470-69-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

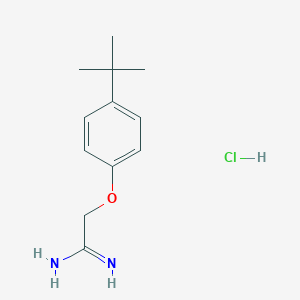

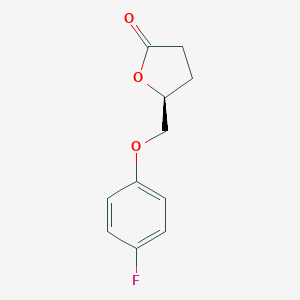

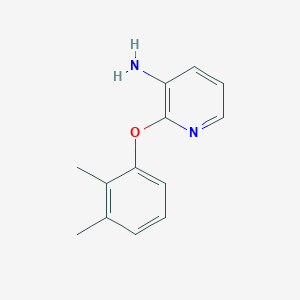

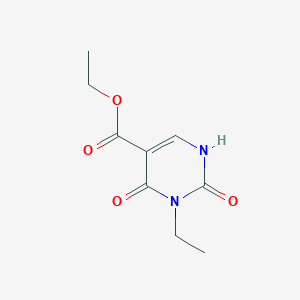

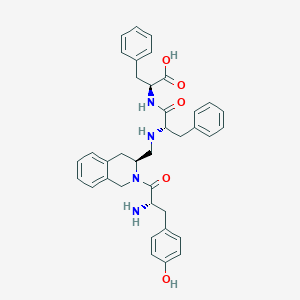

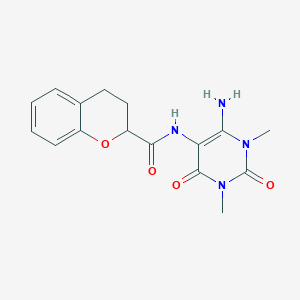

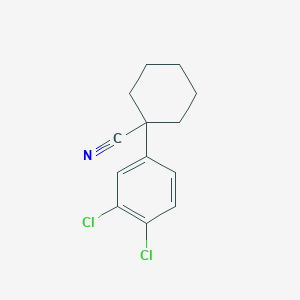

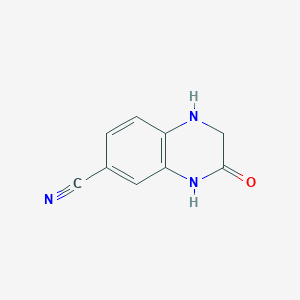

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)

![N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine](/img/structure/B64154.png)